Benperidol

Vue d'ensemble

Description

Benperidol is a neuroleptic butyrophenone derivative primarily used to treat hypersexuality syndromes and schizophrenia . It is the most potent neuroleptic in the European market, with chlorpromazine equivalency as high as 75 to 100 .

Synthesis Analysis

Benperidol is synthesized by alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-Chloro-4’-Fluorobutyrophenone .

Molecular Structure Analysis

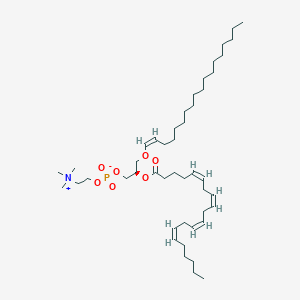

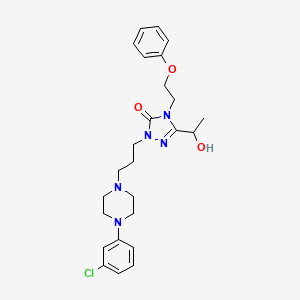

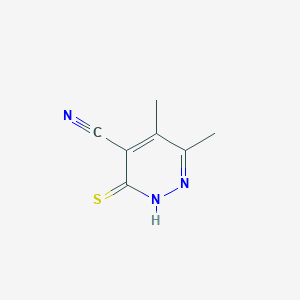

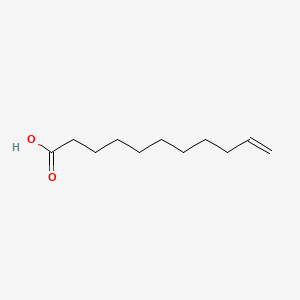

The molecular formula of Benperidol is C22H24FN3O2 . The average molecular weight is 381.451 . The structure of Benperidol includes a butyrophenone chain and a piperidine ring .

Chemical Reactions Analysis

Benperidol is a strong dopamine receptor antagonist (D2 and D4) with weaker serotonin receptor antagonism (5-HT2A) . In high doses, it has antihistaminergic and alpha-adrenergic properties . The features of its chemical reactions are interpretable and back-projectable to chemical structure .

Physical And Chemical Properties Analysis

Benperidol has a density of 1.2±0.1 g/cm3 . The molar refractivity is 104.5±0.3 cm3 . The polar surface area is 53 Å2 .

Applications De Recherche Scientifique

Treatment of Hypersexuality Syndromes

Benperidol is primarily used to treat hypersexuality syndromes . It’s sold under the trade name Anquil among others .

Treatment of Schizophrenia

Benperidol can also be used to treat schizophrenia . Schizophrenia is a chronic and severe mental disorder that affects how a person thinks, feels, and behaves.

Treatment of Dementia

Benperidol has been used in trials studying the treatment of dementia . Dementia is a general term for loss of memory, language, problem-solving and other thinking abilities that are severe enough to interfere with daily life.

Treatment of Depression

Benperidol has also been used in trials studying the treatment of depression . Depression is a common and serious medical illness that negatively affects how you feel, the way you think and how you act.

Treatment of Anxiety Disorders

Another application of Benperidol is in the treatment of anxiety disorders . Anxiety disorders are a group of mental disorders characterized by significant feelings of anxiety and fear.

Treatment of Psychosomatic Disorders

Benperidol has been used in trials studying the treatment of psychosomatic disorders . Psychosomatic disorders are conditions in which a person’s physical symptoms are thought to be directly related to psychological factors.

Influence on Biochemical Aspects of Alzheimer’s Disease

A study assessed the potency of selected antipsychotic drugs, including Benperidol, on the main pathological hallmarks of Alzheimer’s disease (AD) . The tested antipsychotics significantly reduce the early stage of Aβ aggregation .

Mécanisme D'action

Target of Action

Benperidol is a potent dopamine receptor antagonist, with a high affinity for the D2 and D4 receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, and emotion.

Mode of Action

Benperidol primarily works by blocking the D2 and D4 dopamine receptors . This blockade inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and movement. By inhibiting dopamine’s action, benperidol can help to regulate abnormal brain activity and alleviate symptoms of certain mental disorders .

Biochemical Pathways

The primary biochemical pathway affected by benperidol is the dopaminergic pathway. By blocking the D2 and D4 dopamine receptors, benperidol disrupts the normal functioning of this pathway, leading to changes in neurotransmission . This can result in a reduction of symptoms associated with conditions like psychosis and manic episodes .

Pharmacokinetics

It is known that benperidol is well absorbed and undergoes extensive first-pass metabolism . The half-life of benperidol is approximately 8 hours . These properties can impact the bioavailability of the drug and influence its therapeutic effects.

Result of Action

The molecular and cellular effects of benperidol’s action primarily involve the modulation of dopamine activity in the brain. By blocking the D2 and D4 dopamine receptors, benperidol can help to regulate abnormal brain activity and alleviate symptoms of certain mental disorders . This can result in a reduction of symptoms associated with conditions like psychosis and manic episodes .

Action Environment

The action, efficacy, and stability of benperidol can be influenced by various environmental factors. For instance, genetic factors can influence how an individual responds to benperidol . Additionally, other environmental factors such as diet, lifestyle, and exposure to other drugs or substances can also impact the drug’s action and efficacy .

Safety and Hazards

Propriétés

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBOTPHFXYHVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045364 | |

| Record name | Benperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benperidol | |

CAS RN |

2062-84-2, 983-42-6 | |

| Record name | Benperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benperidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENPERIDOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Frenactyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Benperidol?

A1: Benperidol exerts its antipsychotic effects primarily through potent antagonism of dopamine D2 receptors. [, , , ] This means it blocks dopamine from binding to these receptors in the brain, particularly in the striatum, a region associated with motor control and reward pathways. [, ]

Q2: How does Benperidol's high affinity for D2 receptors affect its clinical profile?

A2: Due to its high affinity for D2 receptors, Benperidol is considered a high-potency typical antipsychotic. This often translates to a higher risk of extrapyramidal side effects, such as movement disorders, compared to atypical antipsychotics. [, ]

Q3: Does Benperidol interact with other neurotransmitter systems?

A3: While primarily a D2 receptor antagonist, Benperidol also interacts with serotonergic (5-HT) receptors, particularly 5-HT2 receptors, although with lower affinity compared to D2 receptors. [, ] This interaction may contribute to its overall pharmacological profile.

Q4: What is the molecular formula and weight of Benperidol?

A4: Benperidol's molecular formula is C21H25FN2O2, and its molecular weight is 352.4 g/mol.

Q5: Are there any spectroscopic data available for Benperidol?

A5: Yes, Benperidol has been characterized using ultraviolet spectrophotometry. Studies show distinct absorption maxima attributed to its p-fluoroacetophenone and benzimidazolone chromophores, with shifts observed under different pH conditions and solvents. [, ]

Q6: Does the chemical structure of Benperidol contribute to its tendency to form solvates?

A6: Research suggests that the formation of various Benperidol solvates is likely due to challenges in achieving efficient packing of its molecules in the absence of solvent molecules, and a limited number of hydrogen bond donors in its structure. []

Q7: How do structural differences between Benperidol and Droperidol, another butyrophenone neuroleptic, influence their crystallization behavior?

A7: Despite their structural similarity, Benperidol and Droperidol exhibit distinct crystallization patterns. Analysis indicates that weak intermolecular interactions involving the central ring, where the structural difference lies, primarily contribute to this difference. [, ]

Q8: Have any studies explored modifications of the Benperidol structure to alter its pharmacological profile?

A8: Yes, research has investigated conformationally restricted Benperidol analogs, aiming to enhance its psychotropic activity. Modifications involved altering the piperidine ring system. [] Results highlighted the importance of specific spatial arrangements for optimal activity.

Q9: How do different routes of administration affect Benperidol's pharmacokinetics and prolactin response?

A10: Research comparing intravenous, oral liquid, and oral tablet administration of Benperidol showed significant differences in its pharmacokinetic parameters, such as time to peak concentration (Tmax) and area under the curve (AUC). [] These differences correlated with variations in the biphasic prolactin response, suggesting a complex interplay between Benperidol's pharmacokinetics and its effects on prolactin secretion. []

Q10: Has Benperidol's effectiveness in treating schizophrenia been established in randomized controlled trials (RCTs)?

A11: Currently, there is insufficient data from RCTs to conclusively determine the efficacy of Benperidol in treating schizophrenia. Existing research is limited to a single unpublished trial with methodological limitations. [, ]

Q11: What in vivo models have been used to study Benperidol's effects on dopamine D2 receptors?

A12: Baboons and rats have been used extensively in preclinical PET studies investigating the in vivo binding characteristics of Benperidol and its derivatives, such as benperidol ([18F]NMB), to D2 receptors in the brain. [, , , , , ] These studies provide valuable insights into the drug's distribution, binding affinity, and selectivity.

Q12: What analytical techniques have been employed to measure Benperidol concentrations in biological samples?

A12: Several analytical methods have been used to quantify Benperidol in biological samples, including:

- Radioimmunoassay (RIA): Utilized in early clinical studies to measure Benperidol plasma levels. []

- High-performance liquid chromatography (HPLC): Coupled with electrochemical detection, HPLC offers a sensitive and specific method for determining Benperidol concentrations in serum. []

- Positron Emission Tomography (PET): Allows for the visualization and quantification of radiolabeled Benperidol derivatives, such as [18F]NMB, in the living brain. [, , , , , ]

Q13: Have any studies investigated the use of Benperidol as a tool in analytical chemistry?

A14: Yes, the fluorescent properties of Benperidol have been explored for its potential in analytical applications. Studies highlight its ability to emit fluorescent light upon UV irradiation, with varying intensity depending on the solvent and pH conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline](/img/structure/B3432161.png)